2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

描述

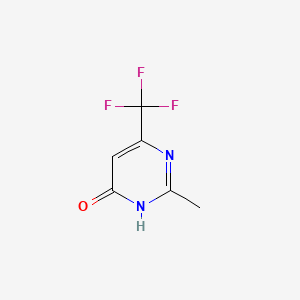

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 2836-44-4) is a pyrimidine derivative with the molecular formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol . It features a hydroxyl group at position 4, a methyl group at position 2, and a trifluoromethyl group at position 6 of the pyrimidine ring. This structural configuration contributes to its notable physicochemical properties, including moderate hydrophobicity due to the trifluoromethyl group and hydrogen-bonding capacity via the hydroxyl group.

The compound has gained attention for its antifungal activity. In vitro studies demonstrated that derivatives of this compound, such as compounds 5f and 5o, exhibited superior efficacy against Phomopsis sp. compared to the commercial fungicide Pyrimethanil. Compound 5o achieved an inhibition rate of 100% (vs. Pyrimethanil’s 85.1%) and an EC₅₀ value of 10.5 μg/ml (vs. Pyrimethanil’s 32.1 μg/ml) .

属性

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-10-4(6(7,8)9)2-5(12)11-3/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDRDWKBAGNHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283717 | |

| Record name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-44-4 | |

| Record name | 2836-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Pyrimidin-4-ol Formation via Condensation and Cyclization

One classical approach to synthesize pyrimidin-4-ols involves the condensation of appropriately substituted amidines or guanidines with β-dicarbonyl compounds or equivalents, followed by cyclization and oxidation steps. For this compound, the key challenge is introducing the trifluoromethyl group at position 6.

- Starting Materials: 2-methyl-substituted amidines or guanidines and trifluoromethylated β-dicarbonyl compounds or trifluoromethylated pyrimidine precursors.

- Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation, with bases such as potassium carbonate or sodium hydride facilitating condensation.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred to dissolve reagents and stabilize intermediates.

- Temperature: Elevated temperatures (reflux conditions) are commonly employed to drive cyclization and ring closure.

This route enables the formation of the pyrimidin-4-ol core with the trifluoromethyl group introduced either pre- or post-cyclization depending on the precursor availability.

Halogenated Pyrimidine Intermediate Route

Another effective method involves preparing halogenated intermediates such as 4-(chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine, which can be subsequently converted to the 4-hydroxy derivative.

- Step 1: Synthesis of 4-(chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine by reacting 2-chloro-4,6-dimethylpyrimidine with trifluoromethylating agents in the presence of potassium carbonate and DMF as solvent.

- Step 2: Nucleophilic substitution of the chloromethyl group with hydroxide ions or other nucleophiles to yield the pyrimidin-4-ol structure.

- Purification: Recrystallization or chromatography is used to isolate the pure product.

This method benefits from the versatility of halogenated intermediates, allowing further functionalization and high overall yields.

O-Alkylation and Subsequent Hydrolysis Strategy

Recent studies have demonstrated the synthesis of 6-substituted-4-(trifluoromethyl)pyrimidin-4-ol derivatives via chemoselective O-alkylation of pyrimidin-4-ones followed by hydrolysis.

- Procedure: Reaction of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines with potassium carbonate in acetone, followed by purification.

- Hydrolysis: The O-alkylated intermediates can be hydrolyzed under controlled conditions to yield the target pyrimidin-4-ol.

- Yields: Moderate to good yields (60–70%) have been reported for similar trifluoromethylated pyrimidin-4-ol derivatives.

- Advantages: This approach allows selective modification at the 4-position and incorporation of trifluoromethyl groups at position 6.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Atmosphere | Nitrogen or Argon | Prevents unwanted oxidation |

| Base | Potassium carbonate, sodium hydride, triethylamine | Facilitates condensation and nucleophilic substitution |

| Solvent | DMF, acetone, methanol | Polar aprotic solvents preferred |

| Temperature | 25–110 °C (room temperature to reflux) | Elevated temperatures promote cyclization |

| Reaction Time | 0.5–48 hours | Depends on step and scale |

| Purification Techniques | Recrystallization, silica gel chromatography | Ensures high purity |

Industrial Scale Considerations

- Batch vs Continuous Flow: Industrial synthesis often employs batch reactors for flexibility, but continuous flow reactors are gaining traction for improved control and scalability.

- Purification: Crystallization and chromatographic methods are optimized to maximize yield and purity.

- Safety: Handling trifluoromethylating agents and halogenated intermediates requires strict safety protocols due to toxicity and reactivity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Direct condensation and cyclization | Condensation of amidines with trifluoromethylated precursors | Straightforward, fewer steps | Requires careful control of conditions | 50–70 |

| Halogenated intermediate route | Synthesis of chloromethyl pyrimidine, nucleophilic substitution | Versatile intermediate, high functionalization | Multi-step, halogenated reagents needed | 60–75 |

| O-Alkylation and hydrolysis | O-alkylation of pyrimidin-4-one, hydrolysis | Selective modification, good yields | Requires purification of intermediates | 60–70 |

Research Findings and Data

- Studies have shown that the trifluoromethyl group significantly influences the reactivity and stability of the pyrimidin-4-ol ring, necessitating optimized reaction conditions for successful synthesis.

- The use of potassium carbonate as a base and acetone or DMF as solvents is common to achieve high chemoselectivity and yield.

- The halogenated intermediate route allows for further derivatization, which is valuable in pharmaceutical and agrochemical applications.

- Purification by recrystallization from hexane/methanol mixtures or silica gel chromatography is effective in isolating pure this compound.

化学反应分析

Types of Reactions

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitutions, leading to diverse derivatives.

- Oxidation/Reduction: The compound can be oxidized to yield N-oxide derivatives or reduced to form amines.

| Reaction Type | Example Products |

|---|---|

| Substitution | Various substituted pyrimidines |

| Oxidation | N-Oxides |

| Reduction | Amine derivatives |

Biology

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . Studies have shown its potential to interact with various biological macromolecules, influencing cellular processes such as:

- Cell Signaling Pathways: Modulating pathways that affect gene expression and cellular metabolism.

- Antimicrobial Activity: Investigated for its efficacy against bacterial and fungal pathogens.

Case studies have highlighted its role in inhibiting specific enzymes linked to metabolic diseases, showcasing its therapeutic potential.

Medicine

The compound is being explored for its therapeutic properties , particularly in:

- Antiviral Activities: Some derivatives have shown promise against viral infections.

- Anticancer Research: Investigations into its effects on cancer cell lines have revealed potential mechanisms of action that warrant further exploration.

A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects on specific cancer cell lines, indicating a pathway for drug development.

Industry

In the agrochemical sector, this compound is utilized in the development of:

- Herbicides and Fungicides: Due to its bioactive properties, it is being researched for use in crop protection products.

The trifluoromethyl group is particularly valued for enhancing the stability and efficacy of agrochemicals.

作用机制

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the trifluoromethyl group at the 6-position play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

生物活性

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position. This unique configuration enhances its reactivity and biological activity. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are crucial for drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine, including this compound, exhibit potent antimicrobial properties against various bacteria and fungi. For instance, it demonstrated significant antifungal activity against Phomopsis sp. with an inhibition rate of 100%, outperforming standard treatments like Pyrimethanil .

- Antitubercular Activity : The compound has been identified as part of a series with anti-tubercular activity, indicating its potential as a lead compound in the development of new treatments for tuberculosis .

- Enzyme Inhibition : Its mechanism may involve the inhibition of specific enzymes, which is common among pyrimidine derivatives. This action can lead to therapeutic effects in conditions such as cancer and infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrimidine ring can significantly affect biological activity. For instance:

These findings suggest that the trifluoromethyl group plays a vital role in enhancing the pharmacological profile of the compound.

Case Studies

- Antifungal Activity : A study reported that derivatives containing the this compound scaffold exhibited remarkable antifungal efficacy against Botrytis cinerea and B. dothidea, with some compounds achieving full inhibition rates .

- Antitubercular Research : Research highlighted the potential of trifluoromethyl pyrimidinones in combating Mycobacterium tuberculosis, showcasing their effectiveness in vitro and suggesting pathways for further drug development .

- Cytotoxicity Studies : Compounds derived from this scaffold have shown varying degrees of cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. For example, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin .

常见问题

Q. What are the standard synthetic routes for 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol?

The compound is typically synthesized via condensation of ethyl 4,4,4-trifluoroacetoacetate with isopropyl carbamimidate methanesulfonate under reflux conditions. Post-reaction purification involves recrystallization from ethanol or column chromatography. Key intermediates, such as 2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-ol, are formed and further functionalized .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl group integrity.

- IR spectroscopy to identify hydroxyl (OH) and carbonyl (C=O) stretches.

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, particularly useful for identifying structural disorder in trifluoromethyl groups .

Q. How can solubility and stability be assessed for this compound in biological assays?

- Solubility: Test in DMSO, ethanol, or aqueous buffers (pH 6–8) using UV-Vis spectroscopy.

- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC or LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for trifluoromethyl-substituted pyrimidines?

- Catalysts: Use DMAP or Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.

- Solvent polarity: Optimize with mixed solvents (e.g., 1,4-dioxane/water) to balance reactivity and solubility.

- Temperature control: Maintain 65–90°C to minimize side reactions while ensuring complete conversion .

Q. What strategies resolve crystallographic ambiguities caused by disordered trifluoromethyl groups?

- Split-site occupancy refinement: Model fluorine atoms in two positions with refined occupancies (e.g., 0.68:0.32 ratio).

- Hydrogen-bonding analysis: Identify intermolecular interactions (e.g., C–H⋯N) that stabilize the lattice, aiding in structure validation .

Q. How to design experiments evaluating antitumor activity of this compound?

- In vitro assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Molecular docking: Screen against targets like topoisomerase II or kinases to predict binding modes.

- Structure-activity relationship (SAR): Synthesize analogs with varying substituents (e.g., methyl, amino) to correlate modifications with potency .

Data Contradiction and Reproducibility

Q. How to address conflicting bioactivity results across studies?

- Controlled replication: Standardize assay conditions (cell line passage number, serum concentration).

- Dose-response validation: Test multiple concentrations in triplicate to ensure reproducibility.

- Orthogonal assays: Confirm activity using complementary methods (e.g., apoptosis markers alongside cytotoxicity data) .

Q. Why might NMR data vary between synthetic batches?

- Solvent impurities: Use deuterated solvents with low water content.

- Tautomeric equilibria: Analyze spectra at varying temperatures to identify dynamic exchange processes (e.g., keto-enol tautomerism).

- Isotopic labeling: Employ ¹⁵N or ¹³C-labeled precursors to resolve overlapping signals .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 143°C (crystalline powder) | |

| Molecular Formula | C₆H₅F₃N₂O | |

| Hydrogen Bonding | C1–H1A⋯N3 (2.49 Å, 161°) |

Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Trifluoroacetylated side-products | Over-oxidation of intermediates | Use inert atmosphere (N₂/Ar) |

| Disordered crystals | Rapid crystallization | Slow evaporation from ethanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。